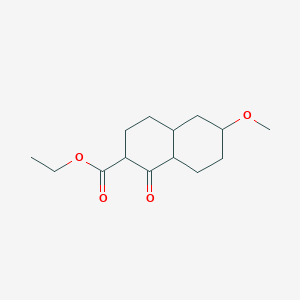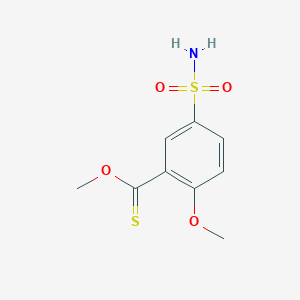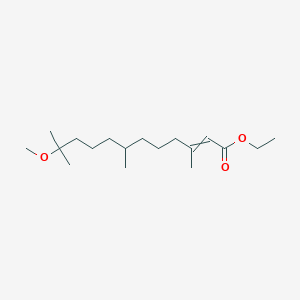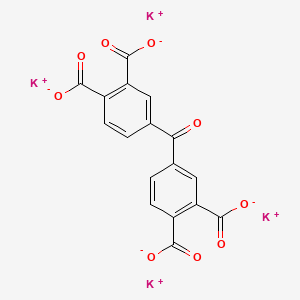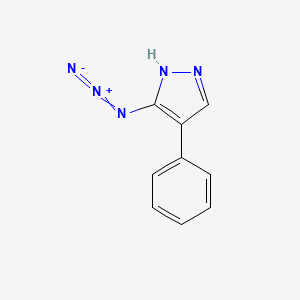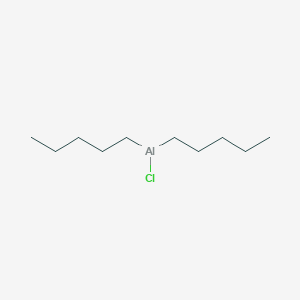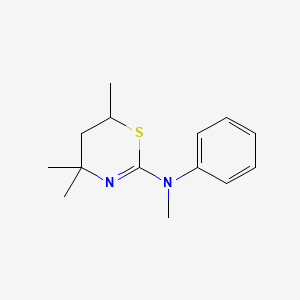
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring The compound also features a 2-chlorophenyl group and a pyridin-2-yl group attached to the quinazolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzoyl chloride and an appropriate nucleophile.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using pyridin-2-ylboronic acid and a suitable halogenated quinazolinone derivative.
Industrial Production Methods
Industrial production of 3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 2-chlorophenyl and pyridin-2-yl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinone derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has explored its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one: This compound is unique due to the presence of both the 2-chlorophenyl and pyridin-2-yl groups, which contribute to its distinct chemical and biological properties.
2-(pyridin-2-yl)quinazolin-4(3H)-one: Lacks the 2-chlorophenyl group, which may result in different reactivity and biological activity.
3-(2-chlorophenyl)quinazolin-4(3H)-one: Lacks the pyridin-2-yl group, which may affect its ability to interact with certain molecular targets.
Uniqueness
The combination of the 2-chlorophenyl and pyridin-2-yl groups in 3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one imparts unique chemical properties, such as increased stability and reactivity, as well as enhanced biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
51991-70-9 |
|---|---|
Formule moléculaire |
C19H12ClN3O |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-2-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H12ClN3O/c20-14-8-2-4-11-17(14)23-18(16-10-5-6-12-21-16)22-15-9-3-1-7-13(15)19(23)24/h1-12H |
Clé InChI |
FNTXUEOSOSAQOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=N3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)
![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
